2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
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Overview
Description
This compound is a type of organic compound known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular weight of this compound is 272.33 . The 1H-NMR and 13C-NMR data provide information about the structure of the molecule .Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 272.33 . It has a yield of 95% and a Rf value of 0.31 (ether/ methanol: 9/1) .Scientific Research Applications
Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules, including those with thiazolyl and difluoroacetic acid components, is a key area of research. For instance, the work by López et al. (2000) describes the synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids through a sequence of reactions that include the use of tert-butyl acetoacetate and sodium nitrite, leading to higher yields compared to traditional methods (López et al., 2000). This research demonstrates the versatility of tert-butyl groups in synthesizing complex organic structures, potentially applicable to the compound .
Modifications for Improved Reactivity
Research on the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides by Amii et al. (2000) illustrates the utility of tert-butoxycarbonyl groups in modifying reactivity. The study found that using DMF or DMI as an additive significantly enhances the formation of tert-butyl iminoesters, which are precursors to fluorinated alpha-amino acids (Amii et al., 2000). This highlights the importance of functional group manipulation in synthesizing compounds with specific properties, relevant to the modification of thiazolyl-difluoroacetic acids for targeted applications.
Development of Peptide Synthesis Techniques
The use of tert-butyl and related groups in the solid-phase synthesis of peptides is another significant area of application. For example, Albericio and Bárány (1991) explored the use of tert-butyl groups in the synthesis of protected peptide segments, emphasizing the efficiency of these groups in peptide chain assembly and the potential for synthesizing complex biological molecules (Albericio & Bárány, 1991).
Fluorine Chemistry and Medicinal Chemistry Applications
Tressler and Zondlo (2014) investigated perfluoro-tert-butyl hydroxyproline as a tool in 19F NMR, demonstrating the unique properties conferred by perfluoro-tert-butyl groups in biochemical probes (Tressler & Zondlo, 2014). This research indicates the potential of fluorinated tert-butyl groups in enhancing the utility of compounds for biochemical analysis, relevant to the development of compounds like 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid in medicinal chemistry and diagnostics.
Mechanism of Action
Target of Action
It is known that many thiazole-containing compounds have a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that thiazole-containing compounds can affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell growth or induction of apoptosis .
Result of Action
Similar compounds have been known to exhibit various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.
Safety and Hazards
Properties
IUPAC Name |
2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O4S/c1-9(2,3)18-8(17)14-7-13-5(4-19-7)10(11,12)6(15)16/h4H,1-3H3,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFIRNJIKQISHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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